Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Overview
Description
This compound is likely to be a derivative of thiazole, which is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring . The presence of the amino group (NH2) and the carboxylate ester group (COOCH3) suggest that this compound could exhibit properties common to amines and esters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3-thiazole ring attached to a 2-fluorophenyl group at the 5-position and a methyl ester group at the 4-position . The 2-position of the thiazole ring is substituted with an amino group .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For instance, the amino group might participate in condensation reactions, while the ester group could undergo hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, it might exhibit polarity due to the presence of polar functional groups . The exact properties could be determined through experimental studies.Scientific Research Applications
Antitumor Properties and Mechanisms of Action
Selective Antitumor Activity
Novel 2-(4-aminophenyl)benzothiazoles, including compounds structurally related to Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate, demonstrate highly selective and potent antitumor properties both in vitro and in vivo. The antitumor activity of these compounds is linked to their ability to induce and be biotransformed by cytochrome P450 1A1 into active metabolites. The introduction of fluorine atoms around the benzothiazole nucleus and conjugation with amino acids has been explored to overcome metabolic inactivation and improve solubility, leading to sustained plasma concentrations capable of eliciting cytocidal activity against human carcinoma cell lines (Bradshaw et al., 2002).
DNA Adduct Formation
Antitumor 2-(4-aminophenyl)benzothiazoles, through the action of cytochrome P450 1A1, generate DNA adducts in sensitive tumor cells, highlighting a mechanism of action involving the direct interaction with DNA. This process is facilitated by the formation of a reactive electrophilic species, leading to the accumulation of DNA adducts and distinguishing sensitive tumors from resistant ones in vivo (Leong et al., 2003).
Therapeutic Potential and Clinical Applications
Prodrug Development for Enhanced Bioavailability
To address limitations posed by the lipophilicity of these compounds, amino acid conjugation has been employed, resulting in water-soluble, chemically stable prodrugs that rapidly revert to their parent amine in vivo. This approach has shown promising results in preclinical models, significantly retarding the growth of xenograft tumors with manageable toxic side effects, making it suitable for clinical evaluation (Bradshaw et al., 2002).
Synthesis and In Vitro Biological Properties
The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved, with derivatives exhibiting potent cytotoxicity in sensitive human breast cancer cell lines. This synthetic exploration supports the pharmaceutical and preclinical development of these compounds as broad-spectrum antitumor agents, highlighting the importance of cytochrome P450 CYP1A1 induction in determining their antitumor specificity (Hutchinson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNURCLYJAQCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382391 | |
Record name | methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-38-2 | |
Record name | Methyl 2-amino-5-(2-fluorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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